2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate

Description

Chemical Identity and Nomenclature

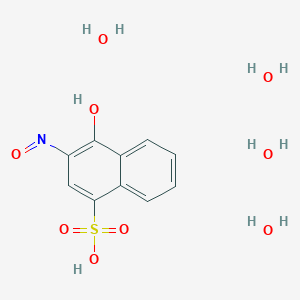

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate is a nitroso-substituted naphthalene derivative with the molecular formula C₁₀H₁₅NO₉S , corresponding to the anhydrous form C₁₀H₇NO₅S plus four water molecules. Its systematic IUPAC name is 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid tetrahydrate , reflecting the positions of the hydroxyl (-OH), nitroso (-NO), and sulfonic acid (-SO₃H) groups on the naphthalene backbone. The compound is identified by CAS Registry Number 624725-88-8 , distinguishing it from the anhydrous form (CAS 3682-32-4).

Key identifiers include:

Historical Development and Discovery

The compound emerged from mid-20th-century research into nitroso dyes and analytical reagents. Its synthesis builds on earlier work with nitrosonaphthols, such as the 1894 discovery by Böniger that β-naphthol derivatives form colored complexes with amines. A key milestone was the optimization of nitrosation-sulfonation sequences, as demonstrated in the synthesis of analogous azo dyes using 2-nitroso-1-naphthol intermediates.

Industrial production methods typically involve:

- Nitrosation : Introducing the nitroso group via sodium nitrite (NaNO₂) in acidic media.

- Sulfonation : Sulfuric acid treatment to add the sulfonic acid group at the 4-position.

- Hydration : Crystallization with four water molecules to stabilize the structure.

Early applications focused on its role as a chelating agent for metal ion detection, particularly cobalt and nickel, due to its ability to form stable complexes.

Properties

IUPAC Name |

4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5S.4H2O/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13;;;;/h1-5,12H,(H,14,15,16);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXPTMJNBFBGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590977 | |

| Record name | 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid--water (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624725-88-8 | |

| Record name | 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid--water (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-NITROSO-1-NAPHTHALENE-SULFONIC ACID TETRAHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Parameters from Reported Methods:

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting material | 2-Naphthol | Dissolved or suspended in water |

| Sodium nitrite amount | 50-55% (w/w relative to 2-naphthol) | Added as aqueous solution |

| Acid type | Hydrochloric acid (HCl) or sulfuric acid (H2SO4) | Concentrations vary: 34% HCl or 40-70% H2SO4 used |

| Acid amount | 65-75% (w/w relative to 2-naphthol) | Added dropwise during nitrosation |

| Temperature | 0-5 °C (nitrosation) | Cooling with ice bath to control reaction rate |

| Reaction time | 2-6 hours (nitrosation) | Longer times ensure complete conversion |

| pH during nitrosation | Approximately 0-7 | Controlled by acid addition |

| Sulfite addition | Sodium pyrosulfite or bisulfite | Used for sulfonation and reduction steps |

| Reaction atmosphere | Nitrogen or oxygen-free | To prevent oxidation of sensitive intermediates |

Representative Preparation Procedures

Batch Nitrosation in Acidic Medium (Based on Patent CN111217764A)

- 2-Naphthol is dissolved in water and stirred at room temperature.

- Sodium nitrite solution (41%) is added, followed by simultaneous addition of dilute sulfuric acid through a tubular reactor.

- The reaction temperature is maintained between 0-5 °C.

- After reaction completion (typically 5-30 minutes in continuous flow or up to hours in batch), the product precipitates and is filtered.

- The crude nitroso compound is washed and dried, yielding a yellow solid with purity >97% and yields around 93-97%.

Sulfite Addition and Reduction (Based on EP0193492A1)

- The nitroso intermediate (1-hydroxylimino-2-tetralone-4-sulfonic acid) is treated in aqueous solution with sodium pyrosulfite or bisulfite under nitrogen atmosphere.

- The mixture is heated to 45-50 °C and stirred for 10 hours.

- The reaction is carried out in mineral acid solution (sulfuric acid 40-70% concentration).

- The product, 1-amino-2-naphthol-4-sulfonic acid, is filtered, washed neutral, and dried.

- Yields reported are approximately 81.7% based on β-naphthol starting material.

Improved Nitrosation with Dispersants (Based on CN101811998A)

- 2-Naphthol is dissolved in 5-10% NaOH aqueous solution with 0.05-5% dispersant to improve solubility and reaction efficiency.

- Hydrochloric acid is added dropwise to adjust pH to 6-7, precipitating 2-naphthol crystals.

- Sodium nitrite solution is added dropwise, followed by concentrated hydrochloric acid (34%) to maintain acidic conditions.

- The nitrosation reaction is conducted at 0-5 °C for 2-6 hours.

- This method achieves improved yield and easier industrial scalability by reducing aggregation and improving reaction uniformity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Acid Type & Conc. | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Batch Nitrosation (CN111217764A) | 2-Naphthol | 20-50% H2SO4 or 34% HCl | 0-5 | 0.5-6 | 93-97 | 97-98.6 | Continuous tubular reactor or batch |

| Sulfite Reduction (EP0193492A1) | 1-hydroxylimino-2-tetralone-4-sulfonic acid | 40-70% H2SO4 | 45-50 | 10 | 81.7 | 97.1 | Under nitrogen atmosphere, long stirring |

| Nitrosation with Dispersant (CN101811998A) | 2-Naphthol + dispersant | 34% HCl | 0-5 | 2-6 | ~80-85 | Not specified | Improved yield, industrial scalability |

Research Findings and Industrial Considerations

- The nitrosation step is highly sensitive to temperature and pH; maintaining low temperature (0-5 °C) prevents side reactions and decomposition.

- Use of dispersants during nitrosation improves solubility and dispersion of 2-naphthol, enhancing yield and product quality.

- Sulfite addition and reduction steps require oxygen-free conditions to avoid reoxidation of the amino derivatives.

- Continuous flow reactors have been employed to improve reaction control, safety, and scalability.

- The choice of acid (HCl vs. H2SO4) affects reaction kinetics and downstream processing; sulfuric acid is often preferred for its stronger acidity and ease of removal.

- The tetrahydrate form is typically obtained by crystallization from aqueous media after purification.

Chemical Reactions Analysis

Oxidation Reactions

The nitroso group undergoes oxidation under strong oxidizing conditions, forming a nitro (–NO₂) derivative. This reaction is influenced by the choice of oxidizing agent and pH:

Mechanistic Insight :

The nitroso-to-nitro transformation proceeds via a radical intermediate, as evidenced by electron paramagnetic resonance (EPR) studies .

Reduction Reactions

The nitroso group is reduced to an amine (–NH₂) under mild conditions, enabling applications in synthetic chemistry:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Na₂S₂O₄ (dithionite) | pH 4–6, 25°C | 2-Amino-1-naphthol-4-sulfonic acid | >95% | |

| SnCl₂/HCl | Reflux, 1 hour | Same as above | 85% |

Key Finding :

Reduction with sodium dithionite is preferred due to higher selectivity and minimal side reactions .

Coordination with Metal Ions

The compound forms stable complexes with transition metals, particularly Co(II) and Ni(II), via chelation through the nitroso and hydroxyl groups:

Cobalt(II) Complexation

| Parameter | Value | Reference |

|---|---|---|

| λₘₐₓ (UV-Vis) | 525 nm | |

| Molar Ratio (Co:ligand) | 1:3 | |

| Stability Constant (log β) | 12.4 ± 0.2 | |

| pH Range for Stability | 4.0–7.5 |

Application :

Used in spectrophotometric cobalt detection with a linear range of 0.1–5.0 ppm (R² = 0.999) .

Nickel(II) Interference

-

Forms a weaker complex (λₘₐₓ = 560 nm) but causes spectral overlap at >20:1 Ni:Co ratios .

-

Masking agents like EDTA are required for selective Co analysis .

Substitution Reactions

The sulfonic acid group participates in nucleophilic substitution under alkaline conditions:

Limitation :

Steric hindrance from the naphthalene ring slows substitution kinetics compared to simpler sulfonic acids .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and solubility:

-

Nitroso-hydroxyl Tautomerism :

-

Solubility :

Solvent Solubility (g/100 mL) Water 12.5 (25°C) Ethanol 0.3 (25°C)

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a four-stage decomposition process:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 25–140 | 18.2 | Loss of crystal water (tetrahydrate → anhydrous) |

| 140–220 | 12.7 | Degradation of sulfonic acid group |

| 220–350 | 45.1 | Nitroso group decomposition |

| 350–600 | 24.0 | Carbonization of naphthalene backbone |

Photochemical Reactivity

Exposure to UV light (λ = 254 nm) induces dimerization via nitroso group coupling:

Quantum Yield : Φ = 0.15 ± 0.03 (measured in deaerated aqueous solution) .

Scientific Research Applications

Analytical Chemistry

a. Reagent for Metal Ion Detection

One of the primary applications of 2-nitroso-1-naphthol-4-sulfonic acid tetrahydrate is its use as a reagent for the detection and quantification of metal ions, particularly cobalt and nickel. The compound forms stable complexes with these metals, facilitating their analysis in various samples.

- Case Study: Cobalt Detection

A study demonstrated that 2-nitroso-1-naphthol-4-sulfonic acid could effectively form a cobalt(II) complex, which was characterized using spectrophotometric methods. The formation of this complex allows for sensitive detection of cobalt in environmental samples, showcasing the reagent's utility in monitoring pollution levels .

b. Preconcentration Techniques

The compound has also been employed in preconcentration techniques for trace metal analysis. For instance, a method was developed to concentrate manganese from aqueous solutions using 2-nitroso-1-naphthol-4-sulfonic acid as an ion-pairing agent.

- Case Study: Manganese Preconcentration

Research indicated that manganese ions could be effectively preconcentrated on a column packed with the compound, improving the sensitivity of subsequent analytical methods such as atomic absorption spectroscopy .

Dye Manufacturing

This compound plays a significant role in the textile and leather dye industries as an intermediate for synthesizing various azo dyes. Its chemical structure allows it to participate in diazotization reactions, leading to the formation of vibrant dyes.

- Case Study: Azo Dye Synthesis

The compound serves as a diazo component in the synthesis of azo dyes from aromatic amines. This process involves the diazotization of 1-amino-2-naphthol-4-sulfonic acid, where 2-nitroso-1-naphthol-4-sulfonic acid acts as a critical intermediate . The resulting dyes are utilized for coloring textiles and leather products.

Environmental Monitoring

The compound is also relevant in environmental chemistry, particularly in assessing water quality through the detection of heavy metals and other pollutants.

a. Water Quality Assessment

Using this compound allows for the determination of trace amounts of heavy metals in water samples, contributing to environmental monitoring efforts.

Mechanism of Action

The mechanism of action of 2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate involves its ability to form complexes with metal ions. The nitroso and sulfonic acid groups act as ligands, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the detection and quantification of metal ions .

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following nitroso-naphthol derivatives share structural similarities but exhibit distinct chemical and analytical properties:

Reactivity and Selectivity Differences

- Position of Nitroso Group: this compound (2-NO, 1-OH) forms stable complexes with Sb(III) and V(V) at pH 7.5–11.0, enabling selective adsorption on microcrystalline naphthalene . In contrast, 1-nitroso-2-naphthol (1-NO, 2-OH) lacks sulfonic acid groups, reducing its solubility and metal-binding capacity . The 4-sulfonic acid group in the tetrahydrate derivative enhances water solubility and stabilizes metal complexes, whereas Nitroso R salt (with dual sulfonic groups at 3,6-positions) exhibits higher affinity for Co(II) and Ni(II) in acidic media .

- Hydrogen Sulfite Reactivity: 4-Nitroso derivatives (e.g., 1-nitroso-2-naphthol-3,6-disulfonic acid) form hydrogen sulfite adducts, enabling separation from non-reactive 2-nitroso isomers (e.g., 2-nitroso-1-naphthol) . This property is critical in purification and analytical workflows.

Analytical Performance Metrics

Biological Activity

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate (CAS No. 624725-88-8) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

This compound is characterized by its nitroso and sulfonic acid functional groups, which contribute to its reactivity and solubility in aqueous environments. The compound exists as a tetrahydrate, which influences its stability and interactions in biological systems.

Antioxidant Activity

Research indicates that 2-nitroso-1-naphthol-4-sulfonic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. A study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that the compound could reduce DPPH radicals, indicating its potential as an antioxidant agent .

Enzymatic Interactions

The compound has been investigated for its interaction with various enzymes. For instance, it has been noted to influence the activity of cellulases derived from different microbial sources. This suggests potential applications in biocatalysis and bioengineering . Furthermore, the compound's ability to form complexes with metal ions enhances its enzymatic activity, making it a valuable reagent in biochemical assays .

Antimicrobial Properties

2-Nitroso-1-naphthol-4-sulfonic acid has shown antimicrobial activity against a range of pathogens. Its mechanism involves the generation of reactive oxygen species (ROS), which can damage microbial cell structures. Studies have reported that derivatives of naphthoquinones exhibit antibacterial and antifungal properties, hinting at similar potential for this compound .

Mutagenicity and Toxicity

Toxicological assessments indicate that this compound has a relatively low toxicity profile. In acute toxicity studies on rats, no significant adverse effects were observed at doses up to 2000 mg/kg body weight . Moreover, mutagenicity tests have shown negative results across various bacterial strains, suggesting that the compound is non-genotoxic under standard testing conditions .

Study on Antioxidant Capacity

A detailed study measured the antioxidant capacity of 2-nitroso-1-naphthol-4-sulfonic acid using both DPPH and CUPRAC (cupric ion reducing antioxidant capacity) methods. The results indicated that the compound significantly reduced oxidative stress markers in vitro, supporting its potential therapeutic applications in oxidative stress-related diseases .

Enzymatic Activity Enhancement

Research focused on the use of 2-nitroso-1-naphthol-4-sulfonic acid as an enhancer for cellulase activity revealed that it could increase the efficiency of cellulose breakdown in biomass conversion processes. This finding opens avenues for its application in biofuel production and waste management .

Data Tables

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH Assay | Significant reduction of DPPH radicals observed |

| Enzymatic Interaction | Cellulase Assay | Enhanced cellulase activity noted |

| Antimicrobial Activity | Zone of Inhibition Test | Effective against multiple bacterial strains |

Q & A

Q. How is 2-nitroso-1-naphthol-4-sulfonic acid tetrahydrate employed in detecting transition metals like cobalt or chromium?

This compound acts as a chelating agent, forming colored complexes with metals such as Co(II) and Cr(III). For chromium speciation, it is used in coprecipitation with Ni²+ ions to separate Cr(VI) and Cr(III) in food and water matrices, followed by quantification via flame atomic absorption spectrometry (FAAS) . For cobalt, spectrophotometric methods involve extracting the metal complex into organic phases, with excess reagent removed using quaternary ammonium salts to improve sensitivity .

Q. What are the recommended storage conditions and handling precautions for this compound?

Refer to Material Safety Data Sheets (MSDS): Store in a cool, dry place away from light. Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation and contact with skin, as it may cause irritation. Stability in acidic conditions (e.g., 50% acetic acid) is noted, but solutions should be prepared fresh for optimal reactivity .

Q. How is a saturated solution of this compound prepared for analytical use?

Dissolve the compound in 50% (v/v) aqueous acetic acid. Stir vigorously until saturation is achieved, then filter to remove undissolved particles. The solution should be used immediately to prevent decomposition, as noted in protocols for metal complexation .

Advanced Research Questions

Q. How can excess reagent be efficiently removed in solvent extraction methods to enhance trace metal detection sensitivity?

Motomizu et al. (1977) developed a method using quaternary ammonium salts (e.g., Aliquat 336) to extract excess 2-nitroso-1-naphthol-4-sulfonic acid into the organic phase, leaving the metal complex in the aqueous phase. This reduces background interference, improving detection limits for cobalt and nickel by spectrophotometry .

Q. What experimental parameters influence the coprecipitation efficiency of Cr(III) and Cr(VI) with Ni²+ ions?

Key factors include:

- pH : Optimal at 4.0–6.0 for Cr(III) coprecipitation.

- Reagent concentration : A 1:2 molar ratio of Ni²+ to ligand ensures complete complexation.

- Temperature : Room temperature (25°C) minimizes colloidal formation. Validation via accuracy profiles (NF V03-110 protocol) is critical to confirm method robustness .

Q. How can researchers validate analytical methods using this compound for regulatory compliance?

Follow the NF V03-110 protocol, which involves constructing accuracy profiles by assessing trueness, precision, and linearity across multiple concentration levels. Include recovery studies for metal ions in spiked samples and cross-validate with certified reference materials .

Q. What strategies mitigate interference from competing ions in metal speciation analysis?

- Masking agents : Use EDTA to chelate interfering ions like Fe³⁺.

- pH adjustment : Selective precipitation at specific pH ranges (e.g., Cr(III) at pH 5 vs. Cr(VI) at pH 2).

- Sequential extraction : Separate phases using selective solvents (e.g., methyl isobutyl ketone for Cr(VI)) .

Methodological Notes

- Sodium salt selection : The sodium salt form (CAS 130-13-2) is preferred for aqueous solubility in spectrophotometry, while the free acid is used in acidic coprecipitation protocols .

- Spot-test applications : A commercial spot-test kit leverages the compound’s reaction with cobalt to produce a dark silver precipitate, aiding rapid identification in alloys or environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.